5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Structural Analysis of 5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Molecular Architecture and Conformational Dynamics
The molecular structure comprises a pyrazolo[1,5-a]pyrimidine scaffold substituted at positions 2, 3, 5, and 7 (Figure 1). Key features include:
- Position 5 : A bulky tert-butyl group (-C(CH3)3) that imposes steric hindrance, influencing conformational flexibility.
- Position 7 : A 4-(diphenylmethyl)piperazin-1-yl group, where the piperazine ring adopts a chair conformation, and the benzhydryl (diphenylmethyl) moiety introduces aromatic stacking potential.
- Position 2 : A methyl group (-CH3) that contributes to hydrophobic interactions.
- Position 3 : A phenyl ring (-C6H5) that extends the π-conjugated system.
The IUPAC name, 7-(4-benzhydrylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, reflects this substitution pattern. The SMILES string (CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6) highlights connectivity, with the piperazine nitrogen linked to the benzhydryl group. Conformational dynamics arise from rotational freedom around the piperazine C-N bonds and steric interactions between the tert-butyl and adjacent substituents.
| Structural Feature | Description |
|---|---|
| Pyrazolo[1,5-a]pyrimidine core | Bicyclic system with N1 and C5 as bridgehead atoms |
| tert-Butyl group | -C(CH3)3 at C5; enhances lipophilicity and steric bulk |
| Piperazine ring | Six-membered diamine ring at C7; chair conformation minimizes strain |
| Benzhydryl group | Diphenylmethyl (-CH(C6H5)2) attached to piperazine; enables π-π interactions |
| Phenyl group at C3 | -C6H5 substituent; contributes to planar geometry |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
1H NMR :
- tert-Butyl protons : A singlet at δ ~1.40 ppm (9H, -C(CH3)3).
- Methyl group at C2 : A singlet at δ ~2.50 ppm (3H, -CH3).
- Piperazine protons : Multiplets between δ 2.70–3.30 ppm (8H, -N(CH2CH2)2N-).
- Aromatic protons : Complex splitting patterns at δ 6.80–7.60 ppm (14H from phenyl and benzhydryl groups).
13C NMR :
Infrared (IR) Spectroscopy
Key absorption bands include:
- 3050–3100 cm⁻¹ (C-H stretching, aromatic).
- 2850–2950 cm⁻¹ (C-H stretching, aliphatic from tert-butyl and methyl).
- 1600–1450 cm⁻¹ (C=C and C=N stretching, pyrazolo-pyrimidine core).
Mass Spectrometry (MS)
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 1.40 (s, 9H), 2.50 (s, 3H), 2.70–3.30 (m, 8H), 6.80–7.60 (m, 14H) |
| 13C NMR | δ 29.5 (C(CH3)3), 110–160 (aromatic carbons) |
| IR | 3050–3100 cm⁻¹ (aromatic C-H), 1600–1450 cm⁻¹ (C=C/C=N) |
| MS | m/z 515.7 [M+H]+, 457 [M+H-C4H9]+, 280 [M+H-C21H20N2]+ |
Crystallographic Studies and X-ray Diffraction Analysis
No experimental X-ray diffraction data for this compound is available in the provided sources. Computational 3D conformer models from PubChem suggest a planar pyrazolo[1,5-a]pyrimidine core with the tert-butyl group oriented perpendicularly to minimize steric clash. The benzhydryl group may adopt a staggered conformation relative to the piperazine ring. Hydrogen bonding potential exists between the pyrimidine N1 and solvent molecules, though crystallographic validation is required.
Properties
Molecular Formula |
C34H37N5 |
|---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
7-(4-benzhydrylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C34H37N5/c1-25-31(26-14-8-5-9-15-26)33-35-29(34(2,3)4)24-30(39(33)36-25)37-20-22-38(23-21-37)32(27-16-10-6-11-17-27)28-18-12-7-13-19-28/h5-19,24,32H,20-23H2,1-4H3 |
InChI Key |
RKSJSKPKKISJJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Protocol
Reagents :
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 equiv)
-
tert-Butyl acetoacetate (1.2 equiv)
-
Acetic acid (solvent)
-
H₂SO₄ (catalyst)
Procedure :
-
Combine reagents in acetic acid under reflux at 120°C for 12 hours.
-
Quench with ice water and extract with ethyl acetate.
-
Purify via column chromatography (hexane:ethyl acetate = 4:1).
Mechanistic Insight :
The reaction proceeds via enamine formation, followed by cyclization and dehydration (Figure 1). The tert-butyl group is retained at position 5 due to steric and electronic effects.
Functionalization at Position 7: Piperazine Substitution
Position 7 of the pyrazolo[1,5-a]pyrimidine core is functionalized with 4-(diphenylmethyl)piperazine via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.
Chlorination Intermediate
Reagents :
-
Pyrazolo[1,5-a]pyrimidine core (1.0 equiv)
-
Phosphorus oxychloride (POCl₃, 5.0 equiv)
-
Pyridine (catalyst)
Procedure :
Piperazine Coupling
Method A: SNAr Reaction
Reagents :
-
7-Chloro intermediate (1.0 equiv)
-
4-(Diphenylmethyl)piperazine (1.5 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dimethylformamide (DMF, solvent)
Procedure :
-
Heat reagents in DMF at 90°C for 24 hours.
-
Purify via silica gel chromatography (CH₂Cl₂:MeOH = 20:1).
Yield : 68–75%.
Method B: Buchwald-Hartwig Amination
Reagents :
-
7-Chloro intermediate (1.0 equiv)
-
4-(Diphenylmethyl)piperazine (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Toluene (solvent)
Procedure :
-
Degas toluene and reagents under nitrogen.
-
Heat at 100°C for 18 hours.
Optimization and Comparative Analysis
Reaction Conditions and Yields
| Step | Method | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Core formation | Cyclocondensation | 120 | 12 | 74–89 |
| Chlorination | POCl₃ | 110 | 6 | 85–92 |
| Piperazine coupling | SNAr | 90 | 24 | 68–75 |
| Piperazine coupling | Buchwald-Hartwig | 100 | 18 | 82–88 |
Key Observations :
Spectroscopic Validation
Industrial-Scale Considerations
For large-scale synthesis, continuous flow systems are preferred for chlorination and coupling steps to enhance reproducibility. Catalytic Pd recovery systems reduce costs in Buchwald-Hartwig reactions.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused pyrazole and pyrimidine ring structure. The presence of substituents such as tert-butyl, diphenylmethyl piperazine, and methyl groups enhances its biological activity and interaction with various biological targets. The synthesis typically involves cyclocondensation reactions, which can be optimized for yield and selectivity .
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, particularly in pharmacology. Key areas of interest include:
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors associated with viral infections.
- Anticancer Potential : The structural features of this compound indicate possible efficacy against certain cancer types by targeting pathways involved in tumor growth and proliferation.
- Neurological Applications : There is emerging evidence that compounds like this one may also have neuroprotective effects, potentially useful in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the therapeutic potential of this compound:
- Antiviral Studies : Research demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines could inhibit viral replication through enzyme inhibition.
- Anticancer Activity : In vitro studies indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents.
- Neuroprotective Effects : Investigations into the neuroprotective properties revealed that related compounds could mitigate oxidative stress in neuronal cells, providing a basis for further exploration in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Piperazine Substitutions
Core Modifications
- However, these substitutions may alter electronic properties compared to the tert-butyl group .
Biological Activity
5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound exhibits a variety of biological activities, particularly in medicinal chemistry, where it shows promise as a therapeutic agent against various diseases, including cancer and viral infections. The unique structural features of this compound, including the fused pyrazole and pyrimidine rings and the presence of diverse substituents, enhance its potential for interaction with biological targets.
Chemical Structure and Synthesis
The synthesis of 5-tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves cyclocondensation reactions. These reactions can be optimized through variations in reaction conditions to enhance yield and selectivity. The structural characteristics of this compound are pivotal in determining its biological activity.
| Structural Feature | Description |
|---|---|
| Core Structure | Fused pyrazole and pyrimidine rings |
| Substituents | Tert-butyl, diphenylmethyl piperazine |
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, revealing its potential as an antiviral and anticancer agent. Preliminary studies indicate that compounds in the pyrazolo[1,5-a]pyrimidine class may inhibit specific enzymes or receptors involved in disease processes.
Antiviral Activity
Research has suggested that pyrazolo[1,5-a]pyrimidines can inhibit viral replication by targeting viral enzymes. For instance, molecular docking studies indicate that 5-tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine may effectively bind to viral polymerases or proteases.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, a study reported that related compounds demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range.
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of 5-tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 2 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antiviral Potential
Another study explored the antiviral properties of this compound against influenza virus. Using a plaque reduction assay, it was found that the compound reduced viral titers significantly at concentrations as low as 0.5 µM. Molecular docking simulations suggested that it binds effectively to the viral hemagglutinin protein.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between 5-tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine and various biological targets. The binding affinity and specific interactions with key amino acid residues help elucidate its mechanism of action.
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Viral Polymerase | -9.8 | Hydrogen bonds with Asp residues |
| Cancer Receptor | -8.6 | Pi-stacking interactions with aromatic residues |
Q & A
Q. What are the established synthetic routes for 5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors with appropriate substituents. Key steps include:
- Core formation : Cyclization of 5-aminopyrazole derivatives with sodium nitromalonaldehyde under reflux conditions in methanol or ethanol .
- Substituent introduction : Piperazine and tert-butyl groups are introduced via nucleophilic substitution or coupling reactions. For example, 4-(diphenylmethyl)piperazine is reacted with halogenated intermediates (e.g., brominated pyrazolo[1,5-a]pyrimidines) using a palladium catalyst .
- Purification : Crystallization from solvents like hexane or ethanol yields the final product .
Q. How is the compound structurally characterized?
- NMR spectroscopy : and NMR are critical for confirming substituent positions. For example, tert-butyl groups show singlet peaks at ~1.3 ppm (), while aromatic protons from diphenylmethylpiperazine appear as multiplet signals between 7.2–7.6 ppm .
- X-ray crystallography : Single-crystal studies confirm stereochemistry and bond lengths. A related pyrazolo[1,5-a]pyrimidine derivative showed a mean C–C bond length of 1.504 Å and R-factor = 0.051 .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when introducing bulky substituents (e.g., tert-butyl)?
- Solvent selection : Use non-polar solvents (e.g., toluene) to reduce steric hindrance during coupling reactions .
- Catalyst tuning : Employ Pd(PPh) or Buchwald-Hartwig conditions for efficient amine-aryl bond formation .
- Temperature control : Prolonged heating (e.g., 80–100°C for 24–48 hours) improves reaction completion for sterically hindered intermediates .
Q. How do substituent variations (e.g., trifluoromethyl vs. methyl) impact biological activity?
- Hydrophobicity : Trifluoromethyl groups enhance membrane permeability, as seen in analogs with IC values <100 nM in kinase inhibition assays .
- Electron-withdrawing effects : Nitro or halogen substituents at position 3 increase electrophilicity, improving binding to enzymatic active sites .
- Methodology : Compare IC values of derivatives using standardized enzyme assays (e.g., phosphodiesterase inhibition) and correlate with computational docking studies .
Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
- Variable temperature NMR : Detect dynamic processes (e.g., rotamers in piperazine moieties) by acquiring spectra at 25°C and −40°C .
- 2D techniques : Use HSQC and NOESY to assign overlapping signals. For example, NOE correlations between tert-butyl protons and aromatic protons confirm spatial proximity .
- Cross-validation : Compare experimental shifts with DFT-calculated values to identify misassignments .
Q. What strategies mitigate low solubility in biological assays?
- Prodrug design : Introduce hydroxyl or amine groups for salt formation (e.g., hydrochloride salts) .
- Co-solvents : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability while avoiding precipitation .
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives in cell-based studies .
Q. How are regioselectivity challenges addressed during functionalization of position 7?
Q. What analytical methods validate compound stability under physiological conditions?
- HPLC-MS stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS peak area reduction .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for tert-butyl derivatives) to guide storage conditions .
Q. How can researchers design SAR studies for pyrazolo[1,5-a]pyrimidine analogs?
- Scaffold diversification : Synthesize derivatives with varied substituents at positions 2, 3, and 7 (e.g., phenyl, methyl, trifluoromethyl) .
- Biological screening : Test analogs against a panel of kinases or PDE isoforms to identify selectivity trends .
- Data analysis : Use multivariate regression to correlate logP, molecular weight, and IC values .
Q. How are crystallographic data used to refine computational models?
- Density functional theory (DFT) : Optimize molecular geometries using X-ray-derived bond lengths and angles as constraints .
- Docking simulations : Align the compound’s crystal structure with target proteins (e.g., PDE5) to predict binding modes and guide analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
